molecular formula C18H17ClN4O5 B11701757 N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11701757
M. Wt: 404.8 g/mol
InChI Key: JCRKBBLFLALVAV-KEBDBYFISA-N
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Description

N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a hydrazinecarbonyl group, and a nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide typically involves multiple steps. One common method includes the condensation of 4-chloro-2-methylphenylhydrazine with 2-hydroxy-5-nitrobenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClN4O5

Molecular Weight

404.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H17ClN4O5/c1-11-8-13(19)2-4-15(11)21-17(25)6-7-18(26)22-20-10-12-9-14(23(27)28)3-5-16(12)24/h2-5,8-10,24H,6-7H2,1H3,(H,21,25)(H,22,26)/b20-10+

InChI Key

JCRKBBLFLALVAV-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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